
Lyciumin B
Vue d'ensemble
Description
Lyciumin B is a cyclic peptide derived from the Lycium genus, which is part of the Solanaceae family. This compound has been detected in various foods such as coffee, herbs, and tea. It is known for its unique branched cyclic peptide backbone, which distinguishes it from other peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lyciumin B is synthesized through the expression of lyciumin precursor genes. These genes encode both a BURP domain and repetitive lyciumin core peptide motifs. The heterologous expression of the lyciumin precursor gene alone is sufficient to produce the derived lyciumins in tobacco .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. advancements in synthetic biology and genetic engineering may pave the way for efficient production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Lyciumin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its cyclic peptide structure, which provides multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced peptide forms.
Applications De Recherche Scientifique
Anticancer Properties
Lyciumin B exhibits significant anticancer activity. Research indicates that cyclic peptides like this compound can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics. Studies have shown that these peptides can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Immunosuppressive Effects
Cyclic peptides, including this compound, have been identified as immunosuppressants. They can modulate immune responses, which is particularly useful in organ transplantation and autoimmune diseases. The ability to suppress unwanted immune reactions while maintaining some level of immune function is crucial for therapeutic applications .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its mechanism includes disrupting microbial membranes, which leads to cell lysis and death. This property positions it as a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Plant Disease Resistance
In agriculture, this compound is being explored for its ability to enhance plant resistance to biotic stresses such as pathogens. The cyclic nature of the peptide allows it to function effectively in modulating plant defense mechanisms, thereby improving crop resilience against diseases .
Growth Promotion
Research indicates that this compound can promote plant growth by enhancing nutrient uptake and optimizing rhizosphere conditions. This is particularly relevant in sustainable agriculture practices where plant health and yield are paramount .
Case Studies and Research Findings
Mécanisme D'action
Lyciumin B exerts its effects primarily through its interaction with proteases. It forms a complex with proteases, inhibiting their activity. This interaction involves the binding of this compound to the active site of the protease, preventing substrate access and subsequent proteolytic activity . The molecular targets and pathways involved include the inhibition of protease-mediated pathways, which are crucial in various physiological and pathological processes.
Comparaison Avec Des Composés Similaires
Lyciumin A: Another cyclic peptide from the Lycium genus with a similar structure but different biological activity.
Kukoamine A: A compound found in Lycium species with distinct pharmacological properties.
Periploside H2: A compound from Periplocae Cortex with similar cyclic peptide characteristics.
Uniqueness of Lyciumin B: this compound is unique due to its specific branched cyclic peptide backbone and its potent protease inhibitory activity. This sets it apart from other cyclic peptides, making it a valuable compound for both research and potential therapeutic applications.
Activité Biologique
Lyciumin B, a cyclic peptide derived from Lycium barbarum, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is classified as a ribosomal peptide, characterized by its unique structure that includes a macrocyclic bond between a tryptophan-indole nitrogen and a glycine α-carbon. Its biosynthesis involves the precursor peptide LbaLycA, which is encoded by a gene identified through genome mining techniques. The successful expression of this precursor in Nicotiana benthamiana confirmed the presence of this compound in plant extracts, demonstrating its potential for biotechnological applications in producing bioactive peptides .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals, contributing to its protective effects against oxidative stress. This property is crucial for potential applications in preventing diseases related to oxidative damage .
Anticancer Effects
This compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, studies involving human cervical carcinoma cells (HeLa) demonstrated that treatment with this compound resulted in a notable decrease in cell viability and induced cell cycle arrest . The compound's ability to modulate key signaling pathways involved in cancer progression highlights its therapeutic potential.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. These findings suggest that this compound could be beneficial in managing inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Radical Scavenging: The cyclic structure allows for effective interaction with reactive oxygen species (ROS), reducing oxidative stress.
- Cell Cycle Modulation: By affecting the expression of proteins involved in cell cycle regulation, this compound can induce apoptosis in cancer cells.
- Cytokine Regulation: It modulates the expression of inflammatory mediators, thereby exerting anti-inflammatory effects .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Cell Studies:
- Oxidative Stress Models:
- Inflammation Models:
Comparative Table of Biological Activities
Propriétés
IUPAC Name |
11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRVBFMWWHWLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N10O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125756-66-3 | |
Record name | Lyciumin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.